molecular formula C16H19N3O4S B12112409 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1273553-45-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12112409
CAS No.: 1273553-45-9
M. Wt: 349.4 g/mol
InChI Key: MWBYLBNDPRSIIZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cyclization reaction involving sulfur-containing reagents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-methyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

CAS No.

1273553-45-9

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-2-10-3-4-15(20)12(7-10)13-8-14(19-18-13)16(21)17-11-5-6-24(22,23)9-11/h3-4,7-8,11,20H,2,5-6,9H2,1H3,(H,17,21)(H,18,19)

InChI Key

MWBYLBNDPRSIIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3

solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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